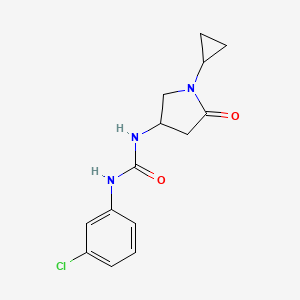
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea, also known as CCPU, is a chemical compound with potential applications in scientific research. It belongs to the class of urea derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
- A study on a chalcone derivative, closely related to the compound , investigated its electronic and optical properties, revealing potential applications in nonlinear optics. The compound exhibited significant second and third harmonic generation efficiencies, suggesting its utility in optoelectronic device fabrication (Shkir et al., 2018).
Organic Synthesis and Characterization
- Another research focused on the synthesis and characterization of a novel organic nonlinear optical material, emphasizing its high second harmonic generation efficiency. This work underlines the potential of such compounds in NLO device applications (Menezes et al., 2014).
Corrosion Inhibition
- Urea derivatives, particularly those involving triazinyl groups, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These studies highlight the chemical structure's role in determining the efficacy of these compounds as protective agents against corrosion (Mistry et al., 2011).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-9-2-1-3-10(6-9)16-14(20)17-11-7-13(19)18(8-11)12-4-5-12/h1-3,6,11-12H,4-5,7-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXKVUUBQQQURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

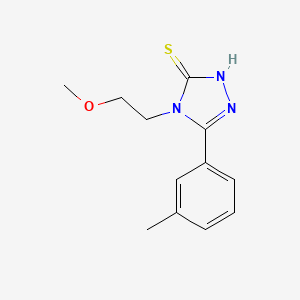
![ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2586790.png)
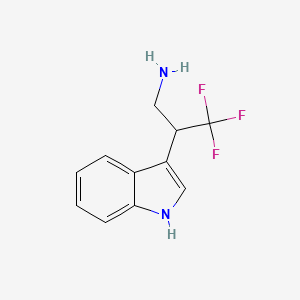

![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2586794.png)
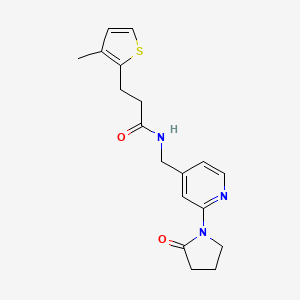
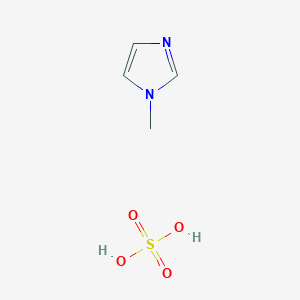

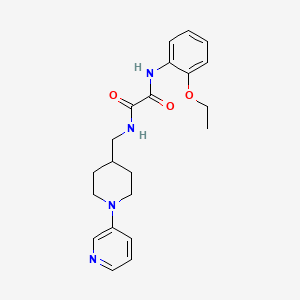

![(3Ar,7aR)-2-(2-cyanopyridine-4-carbonyl)-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2586806.png)
![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)
![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)
